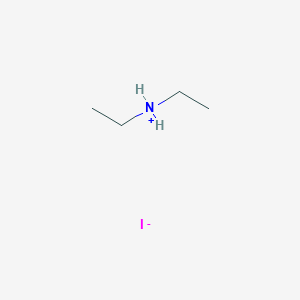

Diethylamine Hydroiodide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-ethylethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMLRIWBISZOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941670 | |

| Record name | N-Ethylethanamine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-78-4 | |

| Record name | Ethanamine, N-ethyl-, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylethanamine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diethylamine Hydroiodide: A Comprehensive Technical Guide

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Introduction

Diethylamine hydroiodide ((C₂H₅)₂NH₂⁺I⁻) is the salt formed from the reaction of the secondary amine, diethylamine, and hydroiodic acid. As a quaternary ammonium salt, it serves as a valuable reagent and intermediate in various fields of organic synthesis.[1] Its applications are found in the production of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] The synthesis of such amine salts is a fundamental process in organic chemistry, often employed to isolate, purify, or handle amines, which can be volatile or unstable in their freebase form.[2][3]

This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles. It details the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product isolation and verification, designed for use by professionals in chemical research and development.

Core Chemical Principles and Mechanism

The synthesis of this compound is a classic acid-base neutralization reaction. Diethylamine ((CH₃CH₂)₂NH) is a weak base due to the lone pair of electrons on the nitrogen atom, which can readily accept a proton (H⁺).[2][4] Hydroiodic acid (HI) is a strong acid, meaning it completely dissociates in solution to provide protons.

The reaction mechanism involves the donation of a proton from hydroiodic acid to the nitrogen atom of diethylamine.[5] This forms a stable diethylammonium cation and an iodide anion, which are ionically bonded.

Reaction Equation: (CH₃CH₂)₂NH + HI → (CH₃CH₂)₂NH₂⁺I⁻

This reaction is highly exothermic and proceeds with a high yield, driving to completion due to the significant difference in pKa between the strong acid and the protonated amine.[6] The resulting salt is typically a crystalline solid, which is less volatile and easier to handle than the liquid diethylamine freebase.[4][7]

Safety and Handling

Extreme caution must be exercised during this synthesis due to the hazardous nature of the reactants.

-

Diethylamine ((CH₃CH₂)₂NH): A highly flammable, volatile, and corrosive liquid with a strong, pungent odor.[4][7] It can cause severe skin burns and eye damage.[7][8] Vapors are heavier than air and can form explosive mixtures.[8] All handling must be performed in a well-ventilated chemical fume hood.[9]

-

Hydroiodic Acid (HI): A strong, highly corrosive acid that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[10][11] It should be handled with extreme care, using appropriate personal protective equipment.[9][10]

Required Personal Protective Equipment (PPE):

-

A flame-resistant laboratory coat.

-

Closed-toe shoes.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][11]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[8][11]

-

Inhalation: Move the individual to fresh air.

-

Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleaning. Absorb with an inert material such as sand or vermiculite.[13]

Seek immediate medical attention in all cases of significant exposure. [8]

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations must be conducted within a certified chemical fume hood.

Materials and Equipment

| Reagent/Equipment | Specification |

| Reagents | |

| Diethylamine | ≥99.5% purity |

| Hydroiodic Acid | 57% in H₂O (stabilized) |

| Ethanol (Optional Solvent) | 200 proof (anhydrous) |

| Diethyl Ether (Wash Solvent) | Anhydrous |

| Equipment | |

| Round-bottom flask | 250 mL |

| Addition funnel | 100 mL |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Büchner funnel and filter flask | |

| Vacuum source | |

| Glassware for storage |

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mol of diethylamine (approximately 7.31 g or 10.3 mL) in 50 mL of ethanol. The ethanol helps to dissipate heat and control the reaction rate.

-

Reaction Setup: Place the flask in an ice bath on top of a magnetic stirrer and begin gentle stirring. The ice bath is critical for managing the exothermic nature of the neutralization reaction.[6]

-

Acid Addition: Measure 0.1 mol of hydroiodic acid (approximately 22.4 g or 13.2 mL of 57% HI solution) and place it in an addition funnel.

-

Controlled Neutralization: Add the hydroiodic acid dropwise from the addition funnel to the stirring diethylamine solution over 30-45 minutes. Maintain the internal temperature of the reaction mixture below 20°C. A white precipitate of this compound should form during the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Product Isolation: Isolate the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities. This compound is insoluble in diethyl ether.[14]

-

Drying: Dry the purified white crystalline product under vacuum to remove residual solvent. The final product should be stored in a tightly sealed container in a cool, dry place to protect it from moisture and light.[15]

Synthesis Workflow and Data

The following diagram illustrates the key stages of the synthesis process.

Sources

- 1. This compound [myskinrecipes.com]

- 2. brainly.com [brainly.com]

- 3. (Solved) - diethylamine and hcl react to produce. diethylamine and hcl react... (1 Answer) | Transtutors [transtutors.com]

- 4. Diethylamine - Wikipedia [en.wikipedia.org]

- 5. Show how ethylamine (C2H5NH2) reacts with hydrochloric acid - McMurry 8th Edition Ch 10 Problem 23 [pearson.com]

- 6. nbinno.com [nbinno.com]

- 7. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0444 - DIETHYLAMINE [chemicalsafety.ilo.org]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. nj.gov [nj.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. nj.gov [nj.gov]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. diethylamine hydrochloride [chemister.ru]

- 15. m.youtube.com [m.youtube.com]

Diethylamine hydroiodide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Diethylamine Hydroiodide

Introduction

This compound (CAS No: 19833-78-4) is the iodide salt of the secondary amine, diethylamine. It presents as a stable, crystalline solid, a key characteristic that contrasts with the volatile and flammable nature of its parent amine. This property makes it an invaluable reagent for researchers, scientists, and drug development professionals, offering a more convenient and safer method for handling and dispensing the diethylamine moiety in various synthetic protocols. With the molecular formula C₄H₁₁N·HI and a molecular weight of 201.05 g/mol , this compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialized materials.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and key applications, grounded in established scientific principles.

Physicochemical Properties

The physical and chemical characteristics of this compound are dictated by the ionic interaction between the diethylammonium cation and the iodide anion. Unlike diethylamine, which is a liquid at room temperature with a low boiling point, the hydroiodide salt is a solid with a significantly higher melting point, reflecting the strong electrostatic forces in its crystal lattice.[2][3] Its high solubility in water is a direct result of its ionic nature.[3][4]

| Property | Value | Source |

| Molecular Formula | C₄H₁₂IN | [1] |

| Molecular Weight | 201.05 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | ~220 °C (analogy to hydrochloride salt) | [3] |

| Boiling Point | ~330 °C (analogy to hydrochloride salt) | [3] |

| Solubility in Water | Very high (232 g/100g at 25°C for HCl salt) | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform; Insoluble in diethyl ether (analogy to HCl salt) | [3] |

| pKa of Conjugate Acid ((C₂H₅)₂NH₂⁺) | 10.98 | [2] |

| Key Characteristic | Hygroscopic | [4] |

As the salt of a weak base (diethylamine) and a strong acid (hydriodic acid), aqueous solutions of this compound are acidic due to the hydrolysis of the diethylammonium ion.[4] Its hygroscopic nature necessitates storage in a dry, well-sealed environment to prevent absorption of atmospheric moisture.[4]

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base neutralization reaction. The causality behind this protocol is the strong thermodynamic driving force for the protonation of the basic amine by a strong acid, leading to the formation of a stable salt. The choice of a solvent like ethanol is critical; it readily dissolves the reactants while allowing the product salt to crystallize upon cooling or concentration, facilitating high-purity isolation.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethylamine (1.0 equivalent) in anhydrous ethanol (approx. 3-5 mL per gram of amine).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. This is crucial to manage the exothermic nature of the neutralization reaction.[5]

-

Acid Addition: Slowly add a solution of hydriodic acid (HI, 57% in water, 1.0 equivalent) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

-

Crystallization: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A white precipitate of this compound will form.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether. This step is designed to remove any unreacted diethylamine or other non-polar impurities, as the ionic salt is insoluble in ether.[3]

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvent. The final product should be a free-flowing white crystalline powder.

Caption: Acid-base equilibrium showing the regeneration of free diethylamine.

This property is particularly advantageous in settings where precise stoichiometry is required, as the solid salt can be weighed with high accuracy.

Applications in Research and Drug Development

This compound is a versatile reagent with applications spanning multiple scientific domains.

-

Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). [1][5]Its role is to introduce the diethylamino functional group, which is a common structural motif in many drug candidates, influencing properties like solubility, bioavailability, and receptor binding.

-

Organic Synthesis: It is widely used as a reagent for the preparation of quaternary ammonium salts. [1]These salts, in turn, are used as phase-transfer catalysts, surfactants, and ionic liquids.

-

Agrochemicals: The compound is utilized in the development of novel herbicides and pesticides, where the diethylamino group can be crucial for biological activity. [1]* Materials Science: It can function as a stabilizing agent in the manufacturing of certain dyes and pigments and as a catalyst in various industrial polymerization processes. [1]

Safety and Handling

As a chemical reagent, this compound requires careful handling.

-

Hazards: It is classified as causing skin irritation and serious eye irritation. [6]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Due to its hygroscopic nature, the container should be kept tightly closed and stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [1][4]

References

-

Wikipedia. Diethylamine. [Link]

-

PubChem. Diethylamine. National Institutes of Health. [Link]

-

Chemister.ru. diethylamine hydrochloride. [Link]

-

Ataman Kimya. DIETHYLAMINE. [Link]

-

MySkinRecipes. This compound. [Link]

-

YouTube. Diethylamine HCl → Freebase Diethylamine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. [Link]

- Google Patents. CN103113241A - Synthetic method of diethylaminoethoxyethanol.

Sources

Diethylamine Hydroiodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethylamine hydroiodide (CAS No. 19833-78-4), also known as diethylammonium iodide, is a quaternary ammonium salt that serves as a versatile and important reagent in synthetic organic chemistry. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it is frequently employed for the introduction of the diethylamino moiety and as a precursor in the synthesis of more complex molecules. This guide provides an in-depth exploration of the core properties, synthesis, applications, and handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Characteristics

This compound is a white to off-white crystalline solid. It is the salt formed from the neutralization of the secondary amine, diethylamine, with hydroiodic acid. The presence of the iodide counter-ion can influence its reactivity and solubility compared to other halide salts.

Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19833-78-4 | N/A |

| Molecular Formula | C₄H₁₂IN | N/A |

| Molecular Weight | 201.05 g/mol | N/A |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 173-177 °C | [1] |

| Solubility | Soluble in water | [1] |

| Purity | Typically >97% | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward acid-base reaction. The following protocol outlines a standard laboratory procedure for its preparation, emphasizing safety and purity.[2] The causality behind each step is explained to provide a deeper understanding of the process.

Underlying Principle

The synthesis relies on the Brønsted-Lowry acid-base theory, where the lone pair of electrons on the nitrogen atom of diethylamine (a Lewis base) accepts a proton from hydroiodic acid (a strong acid) to form the diethylammonium cation and the iodide anion. The resulting salt precipitates from a suitable solvent.

Experimental Protocol

Materials:

-

Diethylamine

-

Hydroiodic acid (57% in water)

-

Anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.

-

Initial Solution: Add a measured amount of diethylamine to anhydrous diethyl ether in the flask. The ether acts as a solvent in which the diethylamine is soluble, but the resulting salt is not.

-

Acid Addition: Slowly add a stoichiometric amount of hydroiodic acid to the stirred diethylamine solution via a dropping funnel. The slow addition and cooling are crucial to control the exothermic nature of the neutralization reaction.

-

Precipitation: As the acid is added, a white precipitate of this compound will form.

-

Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the acid addition is complete to ensure the reaction goes to completion.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to remove residual solvent.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Pharmaceutical and Chemical Synthesis

This compound is a valuable reagent in organic synthesis, primarily as a source of the diethylammonium cation and the iodide anion, or as a precursor to diethylamine.[2]

Formation of Quaternary Ammonium Salts

A key application is in the synthesis of more complex quaternary ammonium salts. These compounds are of significant interest in drug development due to their diverse biological activities, including antimicrobial and anticancer properties.[1][3][4] this compound can be used to introduce a diethylamino group into a molecule, which can then be further alkylated to form a quaternary ammonium salt.

Representative Reaction: N-Alkylation

The following scheme illustrates a general N-alkylation reaction where a substrate with a suitable leaving group (e.g., a halide or a sulfonate) is treated with diethylamine (which can be generated in situ from the hydroiodide salt with a base) to form a tertiary amine.

Reaction Scheme:

R-X + (CH₃CH₂)₂NH → [R-N(CH₂CH₃)₂H]⁺X⁻

Where R-X is an alkyl halide.

Logical Relationship Diagram

Caption: Role in N-alkylation for pharmaceutical intermediates.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, characteristic of an ethyl group. The N-H proton will appear as a broad singlet. The chemical shifts will be downfield compared to free diethylamine due to the positive charge on the nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the methyl and methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic peaks for N-H stretching (typically a broad band in the range of 3200-2800 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate safety precautions.

Hazard Identification

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

First Aid Measures

-

Skin Contact: Immediately wash with plenty of water. If irritation persists, seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a fundamental building block in organic synthesis with significant applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development. This guide provides a solid foundation for scientists and professionals working with this versatile compound.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIETHYLAMINE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29825, Diethylammonium iodide. Retrieved from [Link]

-

Sciencemadness.org. (2019). Diethylamine Hydrochloride Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Diethylamine, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Barrowliff, M. (1921). Organic medical chemicals. PrepChem.com. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethylamine. Retrieved from [Link]

-

PharmaCompass. (n.d.). Diethylamine. Retrieved from [Link]

-

MDPI. (2022). Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103113241A - Synthetic method of diethylaminoethoxyethanol.

-

MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]

-

PubMed. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, antibacterial activity and toxicity of novel quaternary ammonium compounds based on pyridoxine and fatty acids. Retrieved from [Link]

-

Key Chemical in Pharma Industries. (n.d.). Diethylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to Diethylamine Hydroiodide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylamine hydroiodide ((C₂H₅)₂NH₂⁺I⁻) is a versatile organic salt that serves as a valuable reagent and intermediate in a multitude of chemical transformations. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailed synthesis protocols, and critical applications, with a particular focus on its role in organic synthesis and pharmaceutical drug development. By elucidating its reaction mechanisms and offering practical insights into its handling and characterization, this document aims to be an essential resource for researchers leveraging this compound in their work.

Introduction

This compound, with a molecular weight of 201.05 g/mol , is the salt formed from the neutralization of the secondary amine diethylamine with hydroiodic acid.[1] Its utility in organic chemistry stems from its ability to act as a source of the diethylammonium cation and the iodide anion, both of which can participate in or facilitate a variety of reactions. While often overshadowed by its more common counterpart, diethylamine hydrochloride, the hydroiodide salt offers unique reactivity profiles, particularly in nucleophilic substitution and the formation of quaternary ammonium compounds.[1][2] Understanding the specific properties and applications of this compound is crucial for its effective and safe utilization in research and development, especially within the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Weight | 201.05 g/mol | |

| Chemical Formula | C₄H₁₁N·HI | [1] |

| CAS Number | 19833-78-4 | [1] |

| Appearance | White solid | |

| Melting Point | 175 °C | |

| Solubility | Soluble in water |

Diagram: Molecular Structure of this compound

Caption: Ionic structure of this compound.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The causality behind this experimental choice lies in the inherent basicity of the nitrogen atom in diethylamine and the strong acidic nature of hydroiodic acid.

Reaction Scheme:

(C₂H₅)₂NH + HI → (C₂H₅)₂NH₂⁺I⁻

Experimental Protocol:

Materials:

-

Diethylamine ((C₂H₅)₂NH)

-

Hydroiodic acid (HI), 57% in water

-

Anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve a known molar equivalent of diethylamine in anhydrous diethyl ether. The use of a non-polar, aprotic solvent like diethyl ether is crucial to precipitate the ionic salt product.

-

Cool the flask in an ice bath to control the exothermic nature of the reaction.

-

Slowly add one molar equivalent of hydroiodic acid dropwise to the stirred diethylamine solution using a dropping funnel. The slow addition is a critical safety and purity control measure.

-

A white precipitate of this compound will form upon the addition of the acid.

-

After the complete addition of the acid, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

This self-validating system ensures a high yield of the desired product, which can be confirmed by melting point determination and spectroscopic analysis.

Diagram: Synthesis Workflow

Caption: Step-by-step synthesis of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a key reagent in several organic transformations, primarily due to the nucleophilicity of the iodide anion and the ability of the diethylammonium cation to act as a proton source or phase-transfer catalyst.

Preparation of Quaternary Ammonium Salts

A significant application of this compound is in the synthesis of quaternary ammonium compounds (QACs).[1][2] QACs are a class of compounds with diverse applications, including as antimicrobial agents, surfactants, and in the synthesis of active pharmaceutical ingredients (APIs).[2]

Reaction Mechanism:

The synthesis of QACs often involves the reaction of a tertiary amine with an alkyl halide. This compound can be used to introduce an ethyl group to a tertiary amine, forming a quaternary ammonium iodide.

Diagram: Quaternary Ammonium Salt Formation

Caption: General scheme for quaternary ammonium salt synthesis.

Role in Pharmaceutical Synthesis

While specific examples directly citing this compound in the synthesis of commercial APIs are not as prevalent in publicly available literature as those for its hydrochloride counterpart, its utility can be inferred from the known reactivity of amine salts in pharmaceutical chemistry.[3] For instance, the introduction of a diethylamino group is a common strategy in drug design to modulate properties such as solubility, basicity, and receptor binding. Amine hydrohalides are frequently used in these synthetic routes.[4][5]

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) would be expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups. The protons on the nitrogen atom will likely be broadened and may exchange with the solvent.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.

Note: Specific chemical shift values can vary depending on the solvent and concentration. It is recommended to compare the obtained spectra with a reference standard if available.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching vibrations of the ammonium group, typically in the region of 3200-2800 cm⁻¹. C-H stretching and bending vibrations of the ethyl groups will also be present.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification:

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

Precautionary Measures:

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Seek medical attention if irritation persists or if you feel unwell.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with important applications in the preparation of quaternary ammonium compounds and potentially in the synthesis of active pharmaceutical ingredients. Its straightforward synthesis and predictable reactivity make it an important tool for chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

Sources

A Comprehensive Technical Guide to the Solubility of Diethylamine Hydroiodide in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of diethylamine hydroiodide in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a foundational understanding of the principles governing the dissolution of this important amine salt. By elucidating the interplay of intermolecular forces and solvent properties, this guide aims to empower scientists to make informed decisions in experimental design, formulation, and purification processes.

Introduction: The Significance of this compound

This compound, the salt formed from the reaction of the secondary amine diethylamine with hydroiodic acid, is a compound of interest in various chemical syntheses.[1] Its utility often hinges on its ability to dissolve in specific organic media, making a thorough understanding of its solubility profile a critical aspect of its application. The solubility of an amine salt is a complex interplay between the ionic nature of the salt and the properties of the organic solvent.[2] This guide will dissect these factors to provide a predictive and practical framework for working with this compound.

Theoretical Framework: Governing Principles of Solubility

The solubility of an ionic compound like this compound in an organic solvent is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the thermodynamic favorability of interactions between solute and solvent molecules that are similar in polarity and hydrogen bonding capabilities. For an ionic salt to dissolve, the energy released from the solvation of its ions by the solvent molecules must be sufficient to overcome the lattice energy of the salt's crystal structure.

Several key factors dictate this energetic balance:

-

Solvent Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the diethylammonium cation and the iodide anion, thereby promoting dissolution.[3]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role.[4] The diethylammonium cation possesses N-H protons capable of donating hydrogen bonds, while the iodide anion can act as a weak hydrogen bond acceptor. Solvents that can participate in hydrogen bonding with the ions will enhance solubility.

-

Van der Waals Forces: The nonpolar ethyl groups of the diethylammonium cation will interact with the nonpolar regions of solvent molecules through London dispersion forces. The balance between the polar and nonpolar characteristics of both the solute and the solvent is a key determinant of solubility.[5]

The interplay of these forces is visually represented in the following diagram:

Caption: Intermolecular interactions governing the dissolution of this compound.

Solubility Profile of this compound

Table 1: Predicted and Known Solubility of Diethylamine Salts

| Solvent | Dielectric Constant (approx.) | Solvent Type | Predicted/Known Solubility of this compound | Known Solubility of Diethylamine Hydrochloride |

| Water | 80.1 | Protic, Polar | Soluble[6] | 232 g/100 g (25°C)[7] |

| Methanol | 32.7 | Protic, Polar | Expected to be Soluble | Soluble |

| Ethanol | 24.5 | Protic, Polar | Expected to be Soluble | Soluble (78°C)[7] |

| Acetone | 20.7 | Aprotic, Polar | Expected to be Moderately to Sparingly Soluble | Data not available |

| Acetonitrile | 37.5 | Aprotic, Polar | Expected to be Moderately to Sparingly Soluble | Data not available |

| Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | Expected to be Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic, Polar | Expected to be Soluble | Data not available |

| Chloroform | 4.8 | Aprotic, Weakly Polar | Expected to be Sparingly Soluble to Insoluble | Soluble[7] |

| Diethyl Ether | 4.3 | Aprotic, Nonpolar | Expected to be Insoluble | Insoluble[7] |

| Hexane | 1.9 | Aprotic, Nonpolar | Expected to be Insoluble | Insoluble |

Causality behind the Expected Solubilities:

-

Protic Polar Solvents (Water, Methanol, Ethanol): These solvents are excellent at solvating both the diethylammonium cation and the iodide anion. Their ability to form strong hydrogen bonds and their high polarity effectively overcome the lattice energy of the salt, leading to high solubility.

-

Aprotic Polar Solvents (Acetone, Acetonitrile, DMF, DMSO): These solvents possess significant dipole moments and can effectively solvate the diethylammonium cation through ion-dipole interactions. However, their ability to solvate the iodide anion is less pronounced compared to protic solvents. Therefore, solubility is expected to be moderate to good, with DMSO and DMF likely being better solvents due to their higher polarity.

-

Weakly Polar and Nonpolar Solvents (Chloroform, Diethyl Ether, Hexane): These solvents lack the polarity and hydrogen bonding capability to effectively solvate the ions of this compound. Consequently, the salt is expected to be sparingly soluble to insoluble in these media. The known solubility of diethylamine hydrochloride in chloroform suggests that some solvation is possible, likely due to interactions with the slightly acidic proton of chloroform.[7] However, the overall nonpolar character of diethyl ether and hexane makes them poor solvents for this ionic compound.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound in a specific organic solvent, the following gravimetric method is recommended. This protocol is designed to be a self-validating system by ensuring the establishment of equilibrium and accurate measurement.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (anhydrous grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Oven

Experimental Workflow:

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a vial. Add a known volume or mass of the chosen organic solvent to the vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent to create a saturated solution with undissolved solid present. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is established.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed vial. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the vial containing the supernatant in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Final Weighing: Once the solvent has been completely removed and the residue is dry, allow the vial to cool to room temperature in a desiccator and then weigh it.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g / 100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

Trustworthiness of the Protocol:

This method is self-validating because the presence of excess solid ensures that the solution is saturated at the given temperature. The use of a fine filter removes the possibility of undissolved solids skewing the results. Repeating the measurement at different equilibration times can confirm that equilibrium has indeed been reached.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and industry. While specific quantitative data may be sparse, a strong understanding of the underlying principles of intermolecular interactions allows for reliable predictions of its solubility behavior. This compound is expected to be most soluble in polar protic solvents, followed by polar aprotic solvents, and largely insoluble in nonpolar organic media. For precise solubility determination, the gravimetric method outlined in this guide provides a robust and reliable experimental approach. This comprehensive understanding of both the theoretical and practical aspects of this compound solubility will aid scientists in optimizing their chemical processes.

References

-

Ataman Kimya. (n.d.). DIETHYLAMINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

-

Chemeo. (n.d.). diethylamine hydrochloride. Retrieved from [Link]

-

Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

CK-12 Foundation. (2024, January 1). Physical Properties of Amines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

-

LibreTexts. (2023, January 22). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

-

University of Delhi. (n.d.). Unit -II. Retrieved from [Link]

-

ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents? Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link] dissolution/

-

Pearson. (n.d.). This pre-publication material is for review purposes only. Any typographical or technical errors will be corrected prior to pub. Retrieved from [Link]

-

ResearchGate. (2022, July 14). Solubility of organic salts in solvent–antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

Sources

An In-depth Technical Guide to the Melting Point of Diethylamine Hydroiodide

Introduction

Diethylamine hydroiodide ((C₂H₅)₂NH·HI) is an organic salt that serves as a precursor in various chemical syntheses, notably in the development of perovskite materials for photovoltaic applications.[1][2] As with any crystalline solid, its melting point is a critical physicochemical parameter, serving as an indicator of purity and a determinant of its utility in various applications. This guide provides a comprehensive overview of the melting point of this compound, including a detailed experimental protocol for its determination, an analysis of reported values, and a discussion of the factors influencing this key property.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before delving into the specifics of its melting point.

| Property | Value | Source |

| CAS Number | 19833-78-4 | [3][4] |

| Molecular Formula | C₄H₁₂IN | [4] |

| Molecular Weight | 201.05 g/mol | [3][4] |

| Appearance | White to almost white powder or crystals | [3] |

| Solubility | Soluble in water | [3] |

| Purity (Typical) | >97.0% | [3] |

Table 1: Key Physicochemical Properties of this compound.

The Significance of Melting Point in Material Science

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of the purity of the compound; impurities tend to depress and broaden the melting range.[5] In the context of drug development and material science, an accurate melting point determination is crucial for:

-

Purity Assessment: A broad melting range suggests the presence of impurities, which could be residual solvents, unreacted starting materials, or byproducts from the synthesis.

-

Compound Identification: The melting point is a characteristic property that can aid in the identification of a substance.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

-

Formulation Development: The melting point influences the choice of processing conditions, such as in the preparation of solid dispersions or melt-based formulations.

Experimental Determination of Melting Point

The most common and accessible method for determining the melting point of a crystalline organic solid is the capillary melting point technique. This method offers a good balance of accuracy and simplicity.

Protocol: Capillary Melting Point Determination of this compound

This protocol is based on standard methodologies for organic compounds.[6][7]

1. Sample Preparation:

- Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum.

- Place a small amount of the crystalline sample onto a clean, dry watch glass.

- Using a spatula, crush the crystals into a fine powder. This ensures uniform packing in the capillary tube.

2. Capillary Tube Loading:

- Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of the powder will enter the tube.

- To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface, or drop the tube through a long glass tube onto a hard surface.

- The packed sample should be approximately 2-3 mm in height.

3. Melting Point Apparatus Setup:

- Use a calibrated digital melting point apparatus.

- Insert the loaded capillary tube into the sample holder of the apparatus.

4. Measurement:

- Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting point. This will save time in the subsequent, more accurate measurements.

- Accurate Determination: For a new, clean sample, set the starting temperature to about 20 °C below the approximate melting point found in the rapid determination.[7]

- Set the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

- Record the temperature at which the first droplet of liquid appears (T₁).

- Continue heating at the same rate and record the temperature at which the last solid crystal melts completely (T₂).

- The melting point is reported as the range T₁ - T₂.

5. Repeatability:

- Perform the measurement at least twice (with fresh samples each time) to ensure the results are reproducible.

Workflow for Melting Point Determination

Sources

- 1. Iodides manufacture and supply for perovskite systems - iodides - perovskites |Borun New Material [chemborun.com]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. This compound | 19833-78-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Tsieina Diethylamonia Iodide CAS Rhif: 19833-78-4 Gweithgynhyrchwyr - Sampl am Ddim - Alfa Chemical [cy.alfachemar.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Diethylamine Hydroiodide

Introduction

Diethylamine hydroiodide, also known as diethylammonium iodide ((C₂H₅)₂NH₂⁺I⁻), is an organic salt that has garnered significant interest in materials science, particularly as a precursor in the fabrication of perovskite-based optoelectronic devices.[1][2] The incorporation of diethylammonium cations into perovskite structures has been shown to influence film quality, stability, and overall device performance.[3][4] A thorough understanding of the fundamental crystallographic properties of this compound is paramount for researchers and drug development professionals working with this and similar compounds. Precise knowledge of its crystal structure provides insights into intermolecular interactions, crystal packing, and physical properties, which are critical for rational material design and formulation.

This technical guide presents a comprehensive overview of the methodologies involved in the determination of the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific salt is not widely documented at the time of this writing, this guide provides a robust framework for its analysis, from synthesis and crystallization to single-crystal X-ray diffraction and data interpretation. The protocols and explanations herein are grounded in established crystallographic principles and best practices.

I. Synthesis and Crystallization of this compound

The synthesis of high-quality single crystals is the foundational step for any crystallographic analysis. The following protocol outlines a reliable method for the preparation of this compound crystals suitable for X-ray diffraction studies. The underlying principle is a straightforward acid-base reaction between diethylamine and hydroiodic acid.

A. Causality Behind Experimental Choices

The choice of solvent and crystallization method is critical for obtaining well-ordered single crystals. A solvent system is required in which the product, this compound, has moderate solubility. High solubility would hinder precipitation, while very low solubility would lead to rapid precipitation and the formation of polycrystalline powder rather than single crystals. Slow evaporation is chosen as the crystallization technique to allow for the gradual and ordered growth of crystals, which is essential for diffraction-quality specimens. The use of a fume hood is a critical safety measure due to the volatility and potential toxicity of the reactants.

B. Step-by-Step Synthesis and Crystallization Protocol

-

Reaction Setup: In a fume hood, add 10 mL of absolute ethanol to a 50 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath on a magnetic stir plate and allow the solvent to cool to approximately 0-5 °C.

-

Addition of Diethylamine: While stirring, slowly add 2.0 mL of diethylamine ((CH₃CH₂)₂NH) to the cooled ethanol. Diethylamine is a volatile and flammable liquid with a strong odor, and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

-

Acid Addition: Continue stirring and slowly add a stoichiometric equivalent of hydroiodic acid (HI) dropwise to the diethylamine solution. The reaction is exothermic, and the slow addition in an ice bath is necessary to control the temperature and prevent side reactions.

-

Crystallization: Once the addition of hydroiodic acid is complete, remove the flask from the ice bath and loosely cap it. Allow the solution to slowly evaporate at room temperature in the fume hood. Over a period of several days to a week, colorless to light-yellow crystals of this compound should form.

-

Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Diethyl ether is highly flammable and should be handled with extreme care. Dry the crystals under a gentle stream of nitrogen or in a desiccator.

II. Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. The workflow involves mounting a suitable crystal, collecting diffraction data, solving the crystal structure, and refining the model.

A. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

B. Detailed Methodologies

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction and Integration: The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects. The output of this step is a file containing a list of Miller indices (h, k, l) and their corresponding intensities and standard uncertainties.

-

Structure Solution: The processed data is used to determine the initial arrangement of atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, which are computational algorithms that use the diffraction intensities to phase the reflections and generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation and CIF File Generation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are then compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.

III. Expected Crystallographic Data and Interpretation

While the specific crystal structure of this compound is not available, we can anticipate the type of data that would be obtained from a successful analysis. This data provides a wealth of information about the compound's solid-state structure.

A. Tabulated Crystallographic Data

The following table summarizes the key parameters that would be determined from a single-crystal X-ray diffraction study. The values provided are hypothetical placeholders for illustrative purposes.

| Parameter | Hypothetical Value for this compound | Description |

| Chemical Formula | C₄H₁₂IN | The elemental composition of the compound.[7][8] |

| Formula Weight | 201.05 g/mol | The molar mass of the compound.[1][8] |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a complete description of the symmetry of the crystal structure. |

| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.8 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.3 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 819.4 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.63 | The theoretical density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

B. Structural Insights

A determined crystal structure would reveal the precise bond lengths and angles within the diethylammonium cation and the arrangement of the iodide anions. Of particular interest would be the hydrogen bonding interactions between the N-H protons of the diethylammonium cation and the iodide anion. These interactions are expected to be the primary forces governing the crystal packing. The conformation of the ethyl groups in the cation would also be determined, providing insights into steric effects within the crystal lattice.

IV. Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its fundamental properties and its role in advanced materials. This technical guide has provided a comprehensive overview of the necessary experimental procedures, from synthesis and crystallization to single-crystal X-ray diffraction analysis. While a definitive published structure is not yet widely available, the methodologies outlined here provide a clear and scientifically rigorous path for its determination. The resulting crystallographic data will be invaluable for researchers in materials science, chemistry, and drug development, enabling a more profound understanding and utilization of this important compound.

V. References

-

Aladdin Scientific. (n.d.). This compound. Biocompare.com. Retrieved from [Link]

-

ChemBorun. (n.d.). Diethylammonium iodide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethylammonium iodide. PubChem. Retrieved from [Link]

-

Wikipedia. (2024, November 26). Diethylamine. Retrieved from [Link]

-

Huang, Z., et al. (2019). Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells. RSC Advances, 9(16), 8973-8980. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethylamine, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, T., et al. (2019). Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells. Journal of Materials Chemistry A, 7(35), 20246-20253. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethylamine, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem. Retrieved from [Link]

-

Barakat, A., et al. (2016). Crystal structure of diethylammonium 1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-ide, C10H19N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1081-1082. Retrieved from [Link]

-

Aresta, M., et al. (2016). Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide. Organic & Biomolecular Chemistry, 14(3), 853-861. Retrieved from [Link]

-

Li, W., et al. (2019). Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells. RSC Advances, 9(16), 8973-8980. Retrieved from [Link]

Sources

- 1. biocompare.com [biocompare.com]

- 2. Diethylammonium iodide | Borun New Material - ChemBorun [chemborun.com]

- 3. Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01186B [pubs.rsc.org]

- 4. Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Diethylamine - Wikipedia [en.wikipedia.org]

- 6. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. diethylammonium iodide | 19833-78-4 [chemnet.com]

- 8. Diethylammonium iodide | C4H12IN | CID 29825 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity analysis of Diethylamine Hydroiodide

An In-depth Technical Guide to the Purity Analysis of Diethylamine Hydroiodide

Abstract

This compound (DEAHI) is a crucial reagent and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as contaminants can directly impact the safety, efficacy, and stability of the final drug product. This technical guide provides a comprehensive framework for the purity analysis of DEAHI, designed for researchers, quality control analysts, and drug development professionals. We delve into the rationale behind method selection, present detailed experimental protocols, and offer insights based on the physicochemical properties of the analyte and its potential impurities. The methodologies described herein form a self-validating system to ensure the identity, strength, quality, and purity of this compound.

Introduction: The Criticality of Purity for this compound

This compound ((C₂H₅)₂NH·HI), with a molecular weight of 201.05 g/mol , is the salt formed from the reaction of the secondary amine, diethylamine, and hydroiodic acid.[1] It serves as a key building block in organic synthesis, particularly in the pharmaceutical industry.[1]

The primary route of synthesis is a straightforward acid-base neutralization.[2] This synthetic pathway, while efficient, introduces a predictable profile of potential impurities that must be rigorously controlled:

-

Unreacted Starting Materials: Residual diethylamine or excess hydroiodic acid.

-

Related Substances: Other alkylamines that may have been present in the diethylamine starting material (e.g., ethylamine, triethylamine).[3]

-

Degradation Products: Iodide salts are susceptible to oxidation, especially when exposed to light or air, which can lead to the formation of free iodine (I₂) and cause discoloration. The compound is also known to be hygroscopic, making water a critical impurity to quantify.[2]

-

Inorganic Impurities: Non-volatile inorganic salts, typically assessed as sulfated ash.

This guide establishes an orthogonal analytical approach, employing a combination of titrimetric, spectroscopic, and chromatographic techniques to create a robust and reliable purity profile.

Orthogonal Strategy for Purity Assessment

A multi-faceted analytical approach is essential for a complete and trustworthy purity assessment. No single technique can provide all the necessary information. Our strategy relies on a combination of methods, each providing a unique piece of the purity puzzle.

Caption: Figure 1: Overall Purity Analysis Workflow for DEAHI.

Identity Confirmation: Spectroscopic Analysis

Confirming the chemical identity of the material is the foundational step of any purity analysis. We employ Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for an unambiguous structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is an excellent tool for confirming the presence of key functional groups and providing a molecular fingerprint. For DEAHI, we expect to see characteristic absorptions for the secondary ammonium ion (R₂NH₂⁺) and the alkyl chains. The spectrum should be compared against a qualified reference standard.

Expected Spectral Features: While a specific spectrum for the hydroiodide is not readily available in public databases, we can predict the key peaks based on the analogous hydrochloride salt and general spectroscopic principles.[4]

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |

| ~3000-2700 | N-H stretch of the secondary ammonium ion (R₂NH₂⁺) | Broad, strong |

| ~2980-2850 | C-H stretching of alkyl groups (CH₃, CH₂) | Strong, sharp |

| ~1600-1550 | N-H bending of the secondary ammonium ion | Moderate |

| ~1470-1450 | C-H bending of alkyl groups | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon environments. It is also a powerful tool for detecting and identifying organic impurities.

¹H NMR Analysis: Based on data for the analogous diethylamine hydrochloride, the expected chemical shifts for DEAHI in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are as follows.[5] The proton on the nitrogen is acidic and may exchange with D₂O, potentially broadening or disappearing.

-

-CH₂- (Quartet): The methylene protons are adjacent to the electron-withdrawing ammonium center and a methyl group. Expected chemical shift: ~3.0 ppm. The signal will be split into a quartet by the neighboring methyl protons.

-

-CH₃ (Triplet): The methyl protons are further from the nitrogen. Expected chemical shift: ~1.2 ppm. The signal will be split into a triplet by the neighboring methylene protons.

-

N-H₂⁺ (Broad Singlet): The two protons on the nitrogen will appear as a broad singlet at a variable chemical shift, typically downfield (~9.0-10.0 ppm in a non-exchanging solvent like CDCl₃), due to their acidic nature.[5][6]

¹³C NMR Analysis: The molecule contains two distinct carbon environments.[7]

-

-CH₂- Carbon: This carbon is directly attached to the nitrogen, causing a downfield shift. Expected chemical shift: ~40-45 ppm.

-

-CH₃ Carbon: This terminal methyl carbon will appear more upfield. Expected chemical shift: ~10-15 ppm.

Quantitative Analysis: Assay and Stoichiometry

Quantitative analysis determines the amount of the desired compound and verifies its correct salt stoichiometry. This is achieved through two distinct titrimetric methods.

Assay of Diethylamine (Amine Content) by Acid-Base Titration

Causality: This method quantifies the basic diethylammonium cation. Since DEAHI is the salt of a weak base and a strong acid, it can be titrated directly with a strong base (e.g., NaOH) in a non-aqueous medium to determine the total amine content. The endpoint is typically detected potentiometrically.

Protocol: Nonaqueous Potentiometric Titration

-

System Suitability: Calibrate the pH meter/potentiometer using standard buffers.

-

Sample Preparation: Accurately weigh approximately 150 mg of DEAHI and dissolve in 50 mL of a suitable non-aqueous solvent like glacial acetic acid.

-

Titration: Titrate the solution with standardized 0.1 M perchloric acid in acetic acid.

-

Endpoint Detection: Record the volume of titrant at the inflection point of the potentiometric curve.

-

Calculation: Calculate the percentage assay based on the volume of titrant consumed, its molarity, and the sample weight. Each mL of 0.1 M perchloric acid is equivalent to 20.105 mg of C₄H₁₁N·HI.

Iodide Content by Argentometric Titration

Causality: This classic precipitation titration method is highly specific for quantifying halide ions.[8][9] Silver nitrate (AgNO₃) is used as the titrant, which reacts with the iodide ions to form a silver iodide (AgI) precipitate. The endpoint is detected potentiometrically using a silver electrode.

Caption: Figure 2: Argentometric Titration Workflow.

Protocol: Potentiometric Argentometric Titration

-

System Suitability: Ensure the silver electrode and reference electrode are functioning correctly.

-

Sample Preparation: Accurately weigh approximately 250 mg of DEAHI, dissolve in 100 mL of deionized water, and acidify with 2 mL of dilute nitric acid.

-

Titration: Titrate with standardized 0.1 M silver nitrate.

-

Endpoint Detection: Record the volume of AgNO₃ at the major inflection point of the potential curve.

-

Calculation: Calculate the percentage of iodide in the sample. Each mL of 0.1 M AgNO₃ is equivalent to 12.69 mg of iodide.

Impurity Profiling: Chromatographic and Specific Tests

This section details the methods for detecting and quantifying the process-related and degradation impurities.

Related Organic Impurities by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying structurally similar organic impurities. For a highly polar and ionic compound like DEAHI, standard reversed-phase chromatography is ineffective. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography is required.[9][10] HILIC is often preferred as it uses mobile phases that are highly compatible with mass spectrometry (MS) and avoids the use of persistent ion-pairing reagents.[11][12]

Protocol: HILIC-UV/CAD Method

-

Instrumentation: HPLC system with UV and/or Charged Aerosol Detector (CAD). CAD is useful as many related amines lack a strong UV chromophore.

-

Column: A HILIC column (e.g., amide or bare silica phase).

-

Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.0 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-1 min: 95% B

-

1-10 min: Gradient to 60% B

-

10-12 min: Hold at 60% B

-

12.1-15 min: Return to 95% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and/or CAD.

-

Sample Preparation: Dissolve a known concentration of DEAHI (e.g., 1 mg/mL) in a mixture of Acetonitrile/Water (90:10).

-

Quantification: Impurities are quantified against the principal peak area using response factors (or assuming a response factor of 1.0 in the absence of standards).

Water Content by Karl Fischer Titration

Causality: DEAHI is hygroscopic, making water a significant potential impurity.[2] Karl Fischer titration is the gold standard for water determination in pharmaceuticals.[13] As diethylamine is a moderately strong base, buffering of the Karl Fischer reagent may be necessary to prevent a pH shift that can cause side reactions and lead to erroneously high results.[10]

Protocol: Volumetric Karl Fischer Titration

-

Reagent: Use a one-component or two-component volumetric Karl Fischer reagent.

-

Solvent: Methanol or a specialized Karl Fischer solvent. If pH issues arise, add a buffer like salicylic or benzoic acid to the solvent before titration.[10]

-

Titration: Accurately weigh a suitable amount of DEAHI and add it to the titration vessel. Titrate to the electrometric endpoint.

-

Calculation: The instrument software will calculate the water content as a percentage (w/w).

Residue on Ignition (Sulfated Ash)

Causality: This test quantifies the total amount of inorganic impurities in the sample. The sample is charred and then ignited at a high temperature with sulfuric acid, which converts metal oxides and salts into their more stable sulfate forms.

Protocol:

-

Weigh accurately about 1.0 g of DEAHI into a tared crucible.

-

Moisten the sample with a small amount of concentrated sulfuric acid.

-

Heat gently until the substance is thoroughly charred.

-

Cool, then moisten the residue with more sulfuric acid.

-

Heat until white fumes are no longer evolved and then ignite in a muffle furnace at 600 ± 50 °C until the residue is completely incinerated.

-

Cool in a desiccator, weigh, and calculate the percentage of residue.

Stability and Degradation: Test for Free Iodine

Causality: The oxidation of iodide (I⁻) to iodine (I₂) is the most likely degradation pathway, often catalyzed by light. This results in a yellow or brown discoloration of the material. A simple visual and UV-Vis spectroscopic check can assess this degradation.

Protocol:

-

Appearance: The substance should be a white to off-white crystalline powder. Any significant yellow or brown color suggests degradation.

-

Solution Clarity and Color: Prepare a 1% (w/v) solution in water. The solution should be clear and colorless.

-

UV-Vis Spectroscopy: Scan the aqueous solution from 300 nm to 600 nm. Free iodine in the presence of iodide forms the triiodide ion (I₃⁻), which has a characteristic absorbance maximum at approximately 352 nm.[14] The absence of a significant peak at this wavelength provides evidence for the absence of oxidative degradation.

Summary of Acceptance Criteria

The following table summarizes a typical specification for high-purity this compound intended for pharmaceutical use. Limits should be established and justified based on the specific manufacturing process and the requirements of the final API.

| Test | Method | Acceptance Criteria |

| Identity | FTIR | Spectrum conforms to reference standard. |

| ¹H & ¹³C NMR | Structure conforms to reference spectra. | |